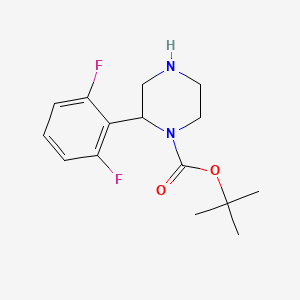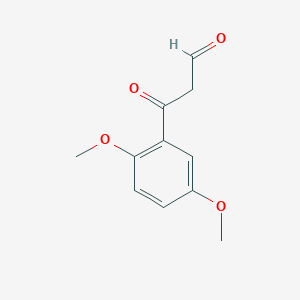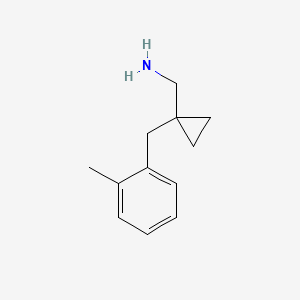
2-Bromo-5-(difluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(difluoromethyl)nicotinic acid is an organic compound that belongs to the class of halogenated nicotinic acids It is characterized by the presence of a bromine atom at the second position and a difluoromethyl group at the fifth position on the nicotinic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)nicotinic acid typically involves halogenation and subsequent functional group modifications. One common method starts with nicotinic acid, which undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The difluoromethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide or difluoromethyl sulfone under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The difluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(difluoromethyl)nicotinic acid, while a Suzuki coupling reaction could produce a biaryl derivative.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(difluoromethyl)nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors or enzymes.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving halogenated aromatic compounds.
Chemical Synthesis: As an intermediate, it is valuable in the synthesis of more complex molecules for various research purposes.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(difluoromethyl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and difluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved often include halogen bonding and hydrophobic interactions, which are crucial for the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-fluoroisonicotinic acid
- 2-Bromonicotinic acid
- 5-(Difluoromethyl)nicotinic acid
Comparison
2-Bromo-5-(difluoromethyl)nicotinic acid is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical and physical properties. Compared to 2-Bromo-5-fluoroisonicotinic acid, the difluoromethyl group provides different electronic effects, potentially altering reactivity and biological activity. Similarly, 2-Bromonicotinic acid lacks the difluoromethyl group, making it less versatile in certain synthetic applications. The combination of these functional groups in this compound makes it a valuable compound for diverse research and industrial applications .
Eigenschaften
Molekularformel |
C7H4BrF2NO2 |
|---|---|
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
2-bromo-5-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-4(7(12)13)1-3(2-11-5)6(9)10/h1-2,6H,(H,12,13) |
InChI-Schlüssel |
JXFONLVDHWGGJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(=O)O)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2,6-dimethylphenyl)methyl]-1H-imidazol-4-amine](/img/structure/B13533453.png)









